molecular formula C₈H₇NO₃ B1142908 N-(5-formyl-2-hydroxyphenyl)formamide CAS No. 903563-43-9

N-(5-formyl-2-hydroxyphenyl)formamide

Cat. No.: B1142908
CAS No.: 903563-43-9
M. Wt: 165.15
InChI Key:
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Description

N-(5-formyl-2-hydroxyphenyl)formamide is an organic compound that features both formylamino and hydroxy functional groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-formyl-2-hydroxyphenyl)formamide can be achieved through several methods. One common approach involves the formylation of 4-hydroxybenzaldehyde using formamide under acidic conditions. The reaction typically proceeds as follows:

    Starting Material: 4-hydroxybenzaldehyde

    Reagent: Formamide

    Catalyst: Acid (e.g., hydrochloric acid)

    Conditions: Reflux

The reaction yields this compound as the primary product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-formyl-2-hydroxyphenyl)formamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 3-(Formylamino)-4-oxobenzaldehyde

    Reduction: 3-(Formylamino)-4-hydroxybenzyl alcohol

    Substitution: 3-(Formylamino)-4-alkoxybenzaldehyde

Scientific Research Applications

N-(5-formyl-2-hydroxyphenyl)formamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-formyl-2-hydroxyphenyl)formamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzaldehyde: Lacks the formylamino group, making it less versatile in certain chemical reactions.

    3-Aminobenzaldehyde: Contains an amino group instead of a formylamino group, leading to different reactivity and applications.

    4-Formylamino-3-hydroxybenzaldehyde: Isomeric compound with different positioning of functional groups, resulting in distinct chemical properties.

Uniqueness

N-(5-formyl-2-hydroxyphenyl)formamide is unique due to the presence of both formylamino and hydroxy groups on the benzaldehyde core

Properties

IUPAC Name

N-(5-formyl-2-hydroxyphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-4-6-1-2-8(12)7(3-6)9-5-11/h1-5,12H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVYYZKPTBKNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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